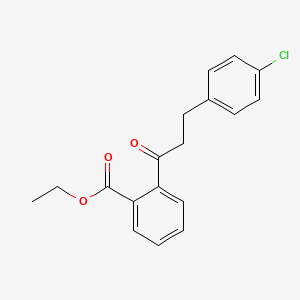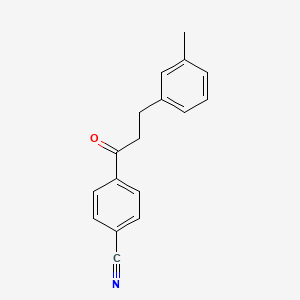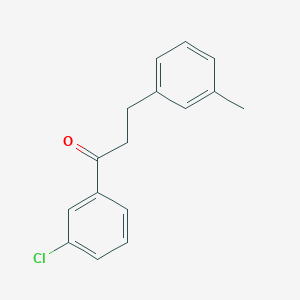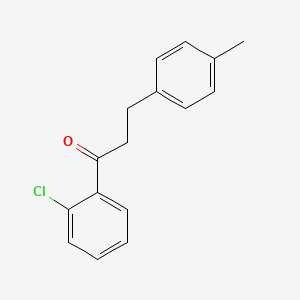
3-(4-Chlorophenyl)-2'-carboethoxypropiophenone
Overview
Description
3-(4-Chlorophenyl)-2'-carboethoxypropiophenone (CPC) is a synthetic compound with potential applications in a variety of scientific research areas. This compound has been studied for its biochemical and physiological effects, as well as its potential use in lab experiments.
Scientific Research Applications
Synthetic Chemistry and Drug Development
One significant application of 3-(4-Chlorophenyl)-2'-carboethoxypropiophenone derivatives is in synthetic chemistry for the development of novel compounds with potential pharmacological activities. For example, the synthesis and structure of new derivatives through reactions such as the aza-Wittig reaction have been documented, which are crucial for developing drugs and understanding their structure-activity relationships (Liu, He, & Ding, 2007). Additionally, molecular docking and quantum chemical calculations have been employed to predict the biological activities of these compounds, providing insights into their potential as pharmaceutical agents (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).
Environmental Remediation
Research has also explored the use of derivatives of this compound in environmental remediation, particularly in the adsorption and degradation of pollutants. Studies on the oxidative degradation of phenolic compounds using electrogenerated ozone and direct electrolysis highlight the potential of these derivatives in treating water pollutants (Amadelli, Samiolo, Battisti, & Velichenko, 2011). Furthermore, the adsorption mechanism and dynamic behaviors of chlorophenols on graphene oxide have been elucidated through computational studies, suggesting their efficiency in removing environmental-hormones from water sources (Wei, Zhao, Khan, Sun, Ji, Ai, & Wang, 2019).
Material Sciences
In the field of material sciences, the structural analysis of compounds related to this compound has contributed to the understanding of molecular interactions and crystal packing. For instance, studies on the structures of monofluoro- and monochlorophenols provide insights into the molecular arrangements and potential applications of these compounds in developing new materials with specific properties (Oswald, Allan, Motherwell, & Parsons, 2005).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-[3-(4-chlorophenyl)propanoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClO3/c1-2-22-18(21)16-6-4-3-5-15(16)17(20)12-9-13-7-10-14(19)11-8-13/h3-8,10-11H,2,9,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YROVSTFYHXSTDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)CCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644468 | |
| Record name | Ethyl 2-[3-(4-chlorophenyl)propanoyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898787-72-9 | |
| Record name | Ethyl 2-[3-(4-chlorophenyl)propanoyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















